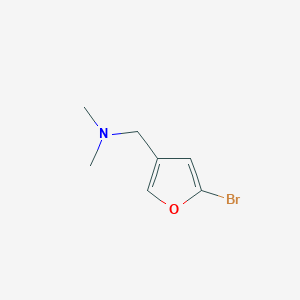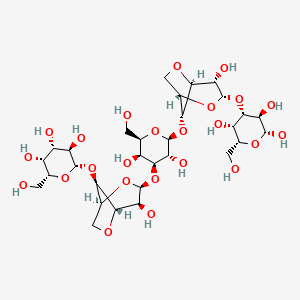
Agaropentaose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Agaropentaose is a type of agarooligosaccharide, which is derived from agarose, a polysaccharide found in the cell walls of red algae. Agarose is composed of alternating units of D-galactose and 3,6-anhydro-L-galactose linked by β-1,4 and α-1,3 glycosidic bonds this compound specifically consists of five monosaccharide units, making it a pentasaccharide
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Agaropentaose can be synthesized through the enzymatic hydrolysis of agarose using specific agarases. The process involves the use of β-agarase, which cleaves the β-1,4 glycosidic linkages in agarose to produce agarooligosaccharides . The reaction conditions typically include a controlled pH and temperature to optimize enzyme activity. For instance, β-agarase from certain marine bacteria has been shown to effectively produce this compound at an optimal pH of 7 and a temperature of 35°C .
Industrial Production Methods: Industrial production of this compound involves the large-scale cultivation of agarase-producing microorganisms, followed by the extraction and purification of the enzyme. The agarose substrate is then hydrolyzed using the purified enzyme under controlled conditions. The resulting mixture of agarooligosaccharides is further purified to isolate this compound .
Análisis De Reacciones Químicas
Types of Reactions: Agaropentaose undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.
Common Reagents and Conditions:
Hydrolysis: Enzymatic hydrolysis using β-agarase to break down agarose into agarooligosaccharides.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used to oxidize this compound, leading to the formation of various oxidized derivatives.
Reduction: Reducing agents like sodium borohydride can reduce this compound to produce reduced oligosaccharides.
Major Products Formed:
Hydrolysis: Produces smaller oligosaccharides and monosaccharides.
Oxidation: Results in oxidized derivatives with potential bioactive properties.
Reduction: Yields reduced oligosaccharides with altered chemical properties.
Aplicaciones Científicas De Investigación
Agaropentaose has a wide range of applications in scientific research:
Chemistry: Used as a substrate to study the activity of agarases and other glycoside hydrolases.
Biology: Investigated for its prebiotic properties, promoting the growth of beneficial gut bacteria.
Medicine: Explored for its potential antioxidant, anti-inflammatory, and hepatoprotective effects.
Industry: Utilized in the food industry as a functional ingredient with potential health benefits.
Mecanismo De Acción
The mechanism of action of agaropentaose involves its interaction with specific molecular targets and pathways:
Prebiotic Effect: this compound is not digested by human enzymes but is fermented by gut microbiota, leading to the production of short-chain fatty acids that promote gut health.
Antioxidant Activity: this compound can scavenge free radicals, reducing oxidative stress and protecting cells from damage.
Anti-inflammatory Effect: It modulates inflammatory pathways, reducing the production of pro-inflammatory cytokines.
Comparación Con Compuestos Similares
Agaropentaose is part of a family of agarooligosaccharides, which include agarotriose, agarotetraose, and agarose-derived neoagarooligosaccharides . Compared to these compounds, this compound has unique properties due to its specific structure:
Agarotriose: Consists of three monosaccharide units and has similar prebiotic and antioxidant properties.
Agarotetraose: Composed of four monosaccharide units and is also used in similar applications.
Neoagarooligosaccharides: Differ in their glycosidic linkages and have distinct biological activities.
Propiedades
Fórmula molecular |
C30H48O24 |
|---|---|
Peso molecular |
792.7 g/mol |
Nombre IUPAC |
(2R,3R,4S,5S,6R)-4-[[(1S,3S,4S,5S,8R)-8-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[[(1S,3S,4S,5S,8R)-4-hydroxy-8-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]oxan-2-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-6-(hydroxymethyl)oxane-2,3,5-triol |
InChI |
InChI=1S/C30H48O24/c31-1-6-11(34)14(37)15(38)27(47-6)51-20-9-4-44-24(20)19(42)30(50-9)54-23-13(36)8(3-33)48-28(17(23)40)52-21-10-5-45-25(21)18(41)29(49-10)53-22-12(35)7(2-32)46-26(43)16(22)39/h6-43H,1-5H2/t6-,7-,8-,9+,10+,11+,12+,13+,14+,15-,16-,17-,18+,19+,20-,21-,22+,23+,24+,25+,26-,27+,28+,29+,30+/m1/s1 |
Clave InChI |
YKYIBFHYGKNHKT-XNHDDFGWSA-N |
SMILES isomérico |
C1[C@H]2[C@H]([C@@H](O1)[C@@H]([C@@H](O2)O[C@H]3[C@H]([C@H](O[C@H]([C@@H]3O)O[C@@H]4[C@@H]5CO[C@H]4[C@@H]([C@@H](O5)O[C@H]6[C@H]([C@H](O[C@H]([C@@H]6O)O)CO)O)O)CO)O)O)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O |
SMILES canónico |
C1C2C(C(O1)C(C(O2)OC3C(C(OC(C3O)OC4C5COC4C(C(O5)OC6C(C(OC(C6O)O)CO)O)O)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



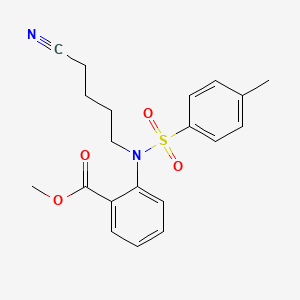
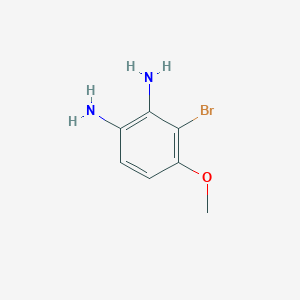
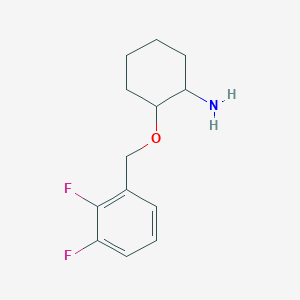
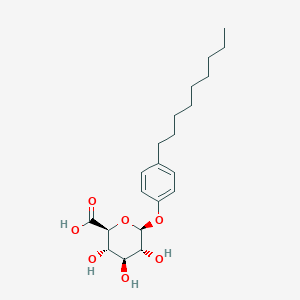
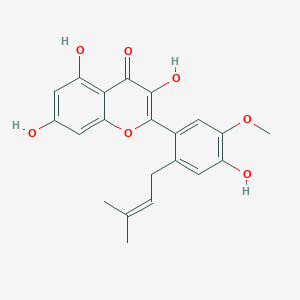
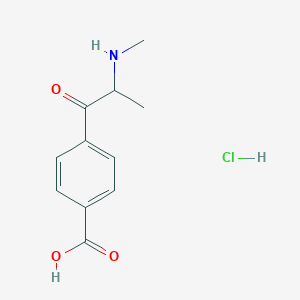
![Ethyl 4-(4-Boc-piperazin-1-yl)benzo[b]thien-2-carboxylate](/img/structure/B13434566.png)
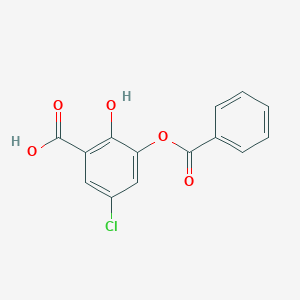
![(3S,7R,14R)-14-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione](/img/structure/B13434578.png)
![6-(2,3-Dihydroxypropanoyl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B13434589.png)
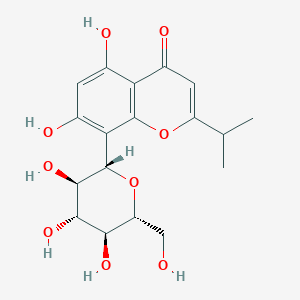
![(2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol](/img/structure/B13434602.png)
